Lipophilicity Control: XLogP3-AA = 0.2 vs. 0.4–1.3 for the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 0.2, whereas the des-methoxy analog 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) shows LogP values ranging from 0.40 (Hit2Lead computed) to 1.335 (ChemSrc experimental/calculated) [1]. The reduction in lipophilicity conferred by the electron-rich 6,7-dimethoxy substitution directly impacts the compound's partitioning behavior and passive membrane permeability, making it better suited for aqueous solubility-limited or CNS-targeted screening cascades where lower LogP is desirable [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: LogP = 0.40 (Hit2Lead) / 1.335 (ChemSrc) |
| Quantified Difference | ΔLogP = -0.2 to -1.1 (target is more hydrophilic) |
| Conditions | Computed (XLogP3-AA) and experimentally-derived (ACD/LogP) values; no standard assay condition applicable. |
Why This Matters
Procurement decisions for building block libraries or lead optimization programs should consider that the target compound's lower lipophilicity reduces the risk of promiscuous binding and poor aqueous solubility relative to the parent scaffold.
- [1] PubChem. Compound Summary for CID 4920942: 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/105106-20-5 (accessed 2026-05-07). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Class-level evidence: optimal LogP range for CNS drugs is typically 1–3; lower LogP reduces hERG and phospholipidosis risk). View Source
